![molecular formula C20H13FN4OS B3411198 4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902891-09-2](/img/structure/B3411198.png)
4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolinones This compound is of significant interest due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, including ring-opening, ring-closing, and substitution reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazoloquinazolinone core. Common reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with modified functional groups.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure with a pyrrolidinyl group instead of a fluorophenyl group.
1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: Lacks the fluorophenylmethyl group, making it less complex.
Uniqueness
The uniqueness of 4-[(4-fluorophenyl)methyl]-1-(thiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and thiophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-thiophen-2-yl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4OS/c21-14-9-7-13(8-10-14)12-24-19(26)15-4-1-2-5-16(15)25-18(22-23-20(24)25)17-6-3-11-27-17/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGWOUKMWJMAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)C4=CC=CS4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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